molecular formula C23H23N5O2 B2426093 4-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922017-68-3

4-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No. B2426093
CAS RN: 922017-68-3
M. Wt: 401.47
InChI Key: UCOVSHXBKZFWNG-UHFFFAOYSA-N
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Description

“4-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide” is a chemical compound. Unfortunately, there’s limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like 1HNMR, 13CNMR, and X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, a free radical reaction involving N-bromosuccinimide (NBS) has been described .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, they are soluble in non-polar organic solvents but insoluble in water .

Scientific Research Applications

Heterocyclic Synthesis and Biological Evaluation

Pyrazolopyrimidine derivatives have been synthesized and evaluated for their biological activities, including anticancer and anti-inflammatory properties. The synthesis methodologies often involve complex reactions yielding compounds with significant biological activities (Rahmouni et al., 2016; Abu‐Hashem et al., 2020). This suggests potential applications in drug discovery and development for treatments of various diseases.

Antiviral and Antimicrobial Activities

Some studies have focused on the synthesis of benzamide-based heterocycles, showing remarkable activities against viruses, including avian influenza, and antimicrobial properties (Hebishy et al., 2020; Abunada et al., 2008). These findings indicate that compounds like 4-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide could be investigated for their potential antiviral and antimicrobial efficacy.

Anticancer Potential

Research has also explored the anticancer potential of pyrazolopyrimidine derivatives. Various compounds within this category have been synthesized and evaluated for their ability to inhibit cancer cell growth, offering a promising outlook for the development of new anticancer agents (Abdellatif et al., 2014). This suggests the potential research application of similar compounds in oncology.

Solid-Phase Synthesis for Compound Libraries

The development of solid-phase synthetic methods for creating libraries of pyrazolopyrimidine derivatives indicates their utility in high-throughput screening for drug discovery (Heo & Jeon, 2017). This method facilitates the rapid synthesis of diverse derivatives, highlighting the role of compounds like 4-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide in drug development processes.

Mechanism of Action

The mechanism of action of similar compounds has been explored in the context of neuroprotection and anti-neuroinflammatory activities . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

The safety and hazards associated with similar compounds have been discussed . For example, one compound was found to emit acrid smoke and toxic fumes of carbon monoxide and carbon dioxide when heated to decomposition .

Future Directions

The future directions in the research of similar compounds involve their potential development as neuroprotective and anti-neuroinflammatory agents . These compounds have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

properties

IUPAC Name

4-methyl-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-16-3-7-18(8-4-16)14-27-15-25-21-20(23(27)30)13-26-28(21)12-11-24-22(29)19-9-5-17(2)6-10-19/h3-10,13,15H,11-12,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOVSHXBKZFWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

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